molecular formula C15H10N2O7 B11710969 2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid

2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B11710969
M. Wt: 330.25 g/mol
InChI Key: ALNMJYQHRPWFPS-UHFFFAOYSA-N
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Description

2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound with a complex structure that includes both carboxylic acid and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a benzoic acid derivative followed by the introduction of a carbamoyl group through a coupling reaction. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification of the final product might involve crystallization, distillation, or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products Formed

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of 2-[(3-Carboxyphenyl)carbamoyl]-3-aminobenzoic acid.

    Substitution: Formation of esters or amides depending on the substituent introduced.

Scientific Research Applications

2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Carboxyphenyl)carbamoyl]benzoic acid:

    3-[(2-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid: Contains a pyrazine ring, which alters its chemical properties and biological activity.

Uniqueness

2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both carboxylic acid and nitro groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H10N2O7

Molecular Weight

330.25 g/mol

IUPAC Name

2-[(3-carboxyphenyl)carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C15H10N2O7/c18-13(16-9-4-1-3-8(7-9)14(19)20)12-10(15(21)22)5-2-6-11(12)17(23)24/h1-7H,(H,16,18)(H,19,20)(H,21,22)

InChI Key

ALNMJYQHRPWFPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

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